N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the pyrazole ring, along with a propyl group at the 1-position of the pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethylamine with 1-propyl-1H-pyrazole-3-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow microreactor systems can be employed to achieve a more sustainable and efficient synthesis compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to changes in neurotransmission and neuronal activity .
Comparison with Similar Compounds
N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
N-(2-phenylethyl)-1H-pyrazol-3-amine: Lacks the propyl group at the 1-position, which may result in different biological activities and properties.
N-(2-phenylethyl)-1-methyl-1H-pyrazol-3-amine: Contains a methyl group instead of a propyl group, potentially affecting its chemical reactivity and interactions.
N-(2-phenylethyl)-1-ethyl-1H-pyrazol-3-amine: Features an ethyl group at the 1-position, which may influence its pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C14H19N3/c1-2-11-17-12-9-14(16-17)15-10-8-13-6-4-3-5-7-13/h3-7,9,12H,2,8,10-11H2,1H3,(H,15,16) |
InChI Key |
DSYFZIDZSDNFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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